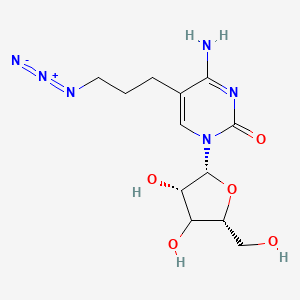

5-(3-Azidopropyl)cytidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(3-Azidopropyl)cytidine is a cytidine nucleoside analog. Cytidine analogs are known for their ability to inhibit DNA methyltransferases, which makes them valuable in various scientific and medical applications. This compound is particularly notable for its use in click chemistry due to the presence of an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions .

Méthodes De Préparation

The synthesis of 5-(3-Azidopropyl)cytidine typically involves the introduction of an azide group to a cytidine molecule. One common method includes the reaction of cytidine with 3-azidopropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Analyse Des Réactions Chimiques

5-(3-Azidopropyl)cytidine undergoes several types of chemical reactions:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.

Click Chemistry: The azide group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules, forming stable triazole rings. .

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing strained cyclooctyne groups, allowing for bioconjugation without the need for a copper catalyst.

Applications De Recherche Scientifique

5-(3-Azidopropyl)cytidine has a broad range of applications in scientific research:

Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules and materials.

Biology: Employed in the labeling and tracking of biomolecules due to its ability to form stable triazole linkages with alkyne-modified biomolecules.

Medicine: Investigated for its potential anti-metabolic and anti-tumor activities, particularly in the inhibition of DNA methyltransferases

Mécanisme D'action

The primary mechanism of action of 5-(3-Azidopropyl)cytidine involves the inhibition of DNA methyltransferases. By incorporating into DNA, it prevents the methylation of cytosine residues, leading to changes in gene expression. This mechanism is particularly relevant in cancer therapy, where the inhibition of DNA methylation can reactivate tumor suppressor genes .

Comparaison Avec Des Composés Similaires

5-(3-Azidopropyl)cytidine can be compared with other cytidine analogs such as:

Zebularine: Another cytidine analog known for its DNA methyltransferase inhibition and potential anti-tumor activity.

5-Azacytidine: Shares a similar mechanism of action but is primarily used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.

The uniqueness of this compound lies in its azide group, which enables its use in click chemistry, making it a versatile tool in various scientific fields .

Propriétés

Formule moléculaire |

C12H18N6O5 |

|---|---|

Poids moléculaire |

326.31 g/mol |

Nom IUPAC |

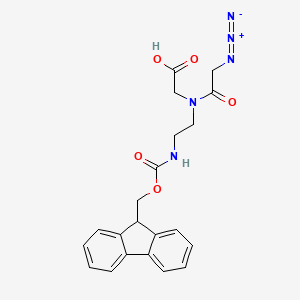

4-amino-5-(3-azidopropyl)-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C12H18N6O5/c13-10-6(2-1-3-15-17-14)4-18(12(22)16-10)11-9(21)8(20)7(5-19)23-11/h4,7-9,11,19-21H,1-3,5H2,(H2,13,16,22)/t7-,8?,9+,11-/m1/s1 |

Clé InChI |

YWZOTQGMVISLQT-IPILIZDMSA-N |

SMILES isomérique |

C1=C(C(=NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)N)CCCN=[N+]=[N-] |

SMILES canonique |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)CCCN=[N+]=[N-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[2-[hydroxy-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphoryl]cyclopentanecarbonyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12390844.png)

![[2-acetamido-9-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl] N,N-diphenylcarbamate](/img/structure/B12390846.png)

![(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5-dihydroxy-6-octadecanoyloxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B12390870.png)

![2-(4-chlorophenoxy)-N-[3-[5-[3-(trifluoromethoxy)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-bicyclo[1.1.1]pentanyl]acetamide](/img/structure/B12390914.png)

![N-[(5R,6R,7R,8S)-5,6,7,8-tetrahydro-6,7-dihydroxy-5-(hydroxymethyl)-2-(2-phenylethyl)imidazo[1,2-a]pyridin-8-yl]-isobutyramide](/img/structure/B12390916.png)